

Application Notes: N-Formyl Tranexamic Acid in Blood-Brain Barrier Penetration Studies

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Compound of Interest

Compound Name: *N-Formyl tranexamic acid*

Cat. No.: *B15293070*

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Introduction

Tranexamic acid (TXA) is a synthetic lysine analog that acts as an antifibrinolytic agent. Its clinical applications are primarily in treating or preventing excessive blood loss. While effective systemically, the penetration of tranexamic acid across the blood-brain barrier (BBB) is generally considered to be low. However, studies in the context of traumatic brain injury (TBI) suggest that TXA can interact with and preserve BBB integrity.[1][2][3] The modification of existing drugs to enhance their central nervous system (CNS) penetration is a key strategy in drug development. N-formylation, the addition of a formyl group to an amine, can alter a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which are critical for BBB penetration. This document provides a theoretical framework and detailed protocols for studying the BBB penetration of **N-Formyl tranexamic acid**, a novel derivative of TXA.

Principle of N-Formylation for BBB Penetration

The BBB is a highly selective barrier that restricts the passage of most compounds from the bloodstream into the brain. Two primary mechanisms for crossing the BBB are passive diffusion, which is favored by small, lipophilic molecules, and carrier-mediated transport, which utilizes specific transporters. Tranexamic acid, being a hydrophilic amino acid derivative, has limited ability to passively diffuse across the lipid membranes of the BBB endothelial cells.

N-formylation of the primary amine in tranexamic acid could potentially enhance its brain penetration through several mechanisms:

- **Increased Lipophilicity:** The formyl group can mask the charge of the amine, reducing the molecule's overall polarity and increasing its lipid solubility (lipophilicity). This modification is hypothesized to favor passive diffusion across the BBB.
- **Altered Transporter Affinity:** The structural change might alter the molecule's affinity for endogenous transporters at the BBB. While TXA is a lysine analog, its transport mechanisms are not fully elucidated. Formylation may reduce its recognition by efflux transporters (which pump drugs out of the brain) or potentially increase its affinity for influx transporters.

These application notes and protocols are designed to systematically evaluate the viability of **N-Formyl tranexamic acid** as a CNS-penetrant agent.

Data Presentation: Comparative Physicochemical and Permeability Data

The following tables present a summary of known data for Tranexamic Acid and hypothetical, illustrative data for **N-Formyl Tranexamic Acid** to guide experimental design.

Table 1: Physicochemical Properties (Illustrative)

Property	Tranexamic Acid (TXA)	N-Formyl Tranexamic Acid (NFTA) - Hypothetical	Rationale for Change
Molecular Weight (g/mol)	157.21	185.22	Addition of a formyl group (-CHO).
LogP (Octanol/Water)	~ -1.5	~ -0.5	N-formylation increases lipophilicity by masking the primary amine.
Topological Polar Surface Area (Å²)	63.3	72.6	Addition of a polar carbonyl group.
Hydrogen Bond Donors	2	2	No change in H-bond donors.
Hydrogen Bond Acceptors	2	3	Addition of the formyl oxygen as an acceptor.

Table 2: In Vitro BBB Permeability Data (Illustrative)

Assay	Parameter	Tranexamic Acid (TXA)	N-Formyl Tranexamic Acid (NFTA) - Hypothetical	Interpretation
PAMPA-BBB	Pe (10-6 cm/s)	< 1.0	2.5	NFTA shows higher passive permeability.
MDCK-MDR1 Transwell	Papp (A-B) (10-6 cm/s)	0.8	2.1	Apparent permeability is higher for NFTA.
MDCK-MDR1 Transwell	Efflux Ratio (Papp B-A / Papp A-B)	1.2	1.1	Neither compound appears to be a significant P-gp substrate.
hCMEC/D3 Transwell	Papp (A-B) (10-6 cm/s)	0.6	1.8	Higher permeability in a human-derived BBB cell model.

Table 3: In Situ Brain Perfusion Data (Illustrative)

Parameter	Tranexamic Acid (TXA)	N-Formyl Tranexamic Acid (NFTA) - Hypothetical	Unit	Interpretation
Brain Uptake Clearance (Kin)	1.5	4.5	μL/min/g	NFTA shows a 3-fold increase in the rate of uptake into the brain.
Volume of Distribution (Vd)	0.02	0.06	mL/g	The initial volume of distribution in the brain is higher for NFTA.

Experimental Protocols

The following are detailed protocols for key experiments to assess the BBB penetration of **N-Formyl tranexamic acid**.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of **N-Formyl tranexamic acid** across an artificial lipid membrane mimicking the BBB.

Materials:

- PAMPA plate (e.g., Corning Gentest™ pre-coated PAMPA plate)
- Phosphate Buffered Saline (PBS), pH 7.4
- Test compounds (**N-Formyl tranexamic acid**, Tranexamic acid)
- Control compounds (High permeability: e.g., Propranolol; Low permeability: e.g., Atenolol)

- DMSO (for stock solutions)
- 96-well UV-Vis plate reader or LC-MS/MS system

Method:

- Prepare Stock Solutions: Dissolve test and control compounds in DMSO to a concentration of 10 mM.
- Prepare Donor Solution: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100 μ M. The final DMSO concentration should be <1%.
- Hydrate the PAMPA Membrane: Add 180 μ L of PBS to each well of the acceptor plate. Gently place the donor plate (with the lipid-coated membrane) onto the acceptor plate. Ensure no air bubbles are trapped. Incubate for 15 minutes at room temperature.
- Assay Start: Carefully remove the donor plate. Discard the hydration buffer from the acceptor wells. Add 180 μ L of fresh PBS to each acceptor well. Add 180 μ L of the prepared donor solutions to the donor plate wells.
- Incubation: Carefully place the donor plate back onto the acceptor plate. Incubate the assembled plate for 4-18 hours at room temperature in a sealed container with a wet paper towel to minimize evaporation.
- Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
- Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient: $Pe = [-\ln(1 - CA(t) / Ceq)] * (VA * VD) / ((VA + VD) * A * t)$ Where:
 - CA(t) is the concentration in the acceptor well at time t.
 - $Ceq = (CD(t) * VD + CA(t) * VA) / (VD + VA)$
 - VA and VD are the volumes of the acceptor and donor wells.

- A is the area of the membrane.
- t is the incubation time in seconds.

Protocol 2: In Situ Rat Brain Perfusion

Objective: To measure the rate of transport of **N-Formyl tranexamic acid** across the BBB in a live, anesthetized rat, providing a robust in vivo measure of brain uptake.^{[7][8][9]}

Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthetics (e.g., Ketamine/Xylazine cocktail)
- Perfusion fluid (e.g., bicarbonate-buffered physiological saline, gassed with 95% O₂/5% CO₂)
- Test compound (**N-Formyl tranexamic acid**) radiolabeled (e.g., with ³H or ¹⁴C) or for LC-MS/MS analysis.
- Vascular marker (e.g., [¹⁴C]-Sucrose or [³H]-Inulin)
- Perfusion pump, surgical instruments, cannulas.
- Brain homogenization buffer and equipment.
- Scintillation counter or LC-MS/MS system.

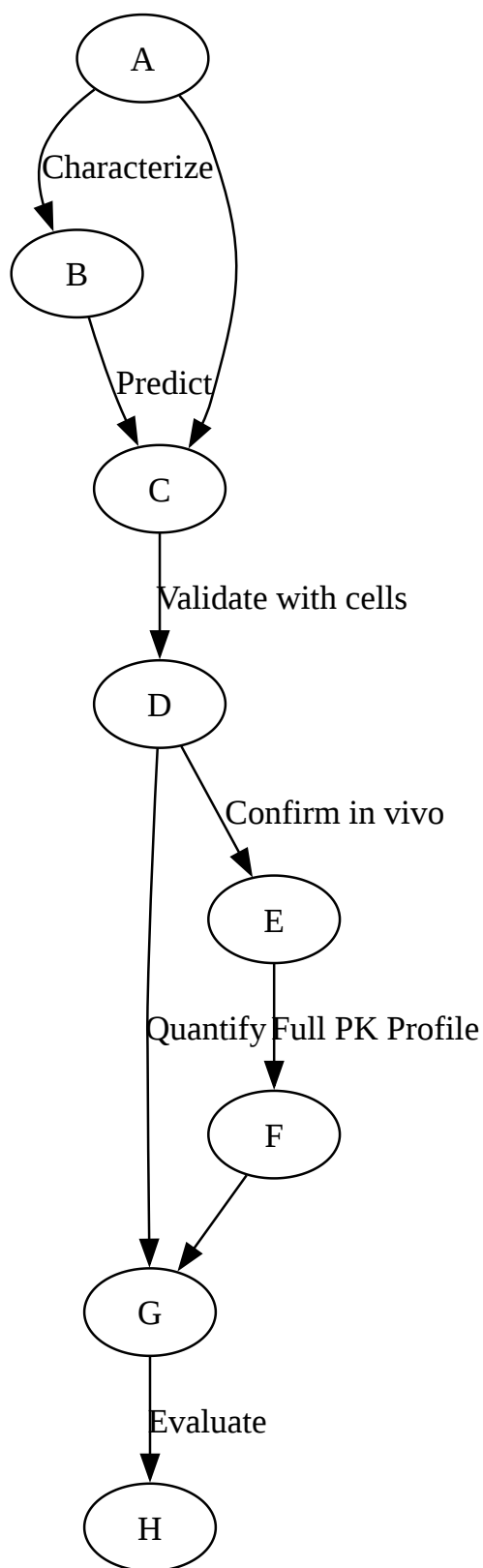
Method:

- **Animal Preparation:** Anesthetize the rat with an appropriate anesthetic. Expose the common carotid artery and the external carotid artery through a midline cervical incision. Ligate the external carotid artery distal to the occipital artery.
- **Cannulation:** Insert a cannula into the common carotid artery and position its tip at the bifurcation of the internal and external carotid arteries. Start the perfusion immediately.
- **Perfusion:** Perfuse the brain at a constant flow rate (e.g., 10 mL/min) with the perfusion fluid containing a known concentration of the test compound and the vascular marker. Perfusion

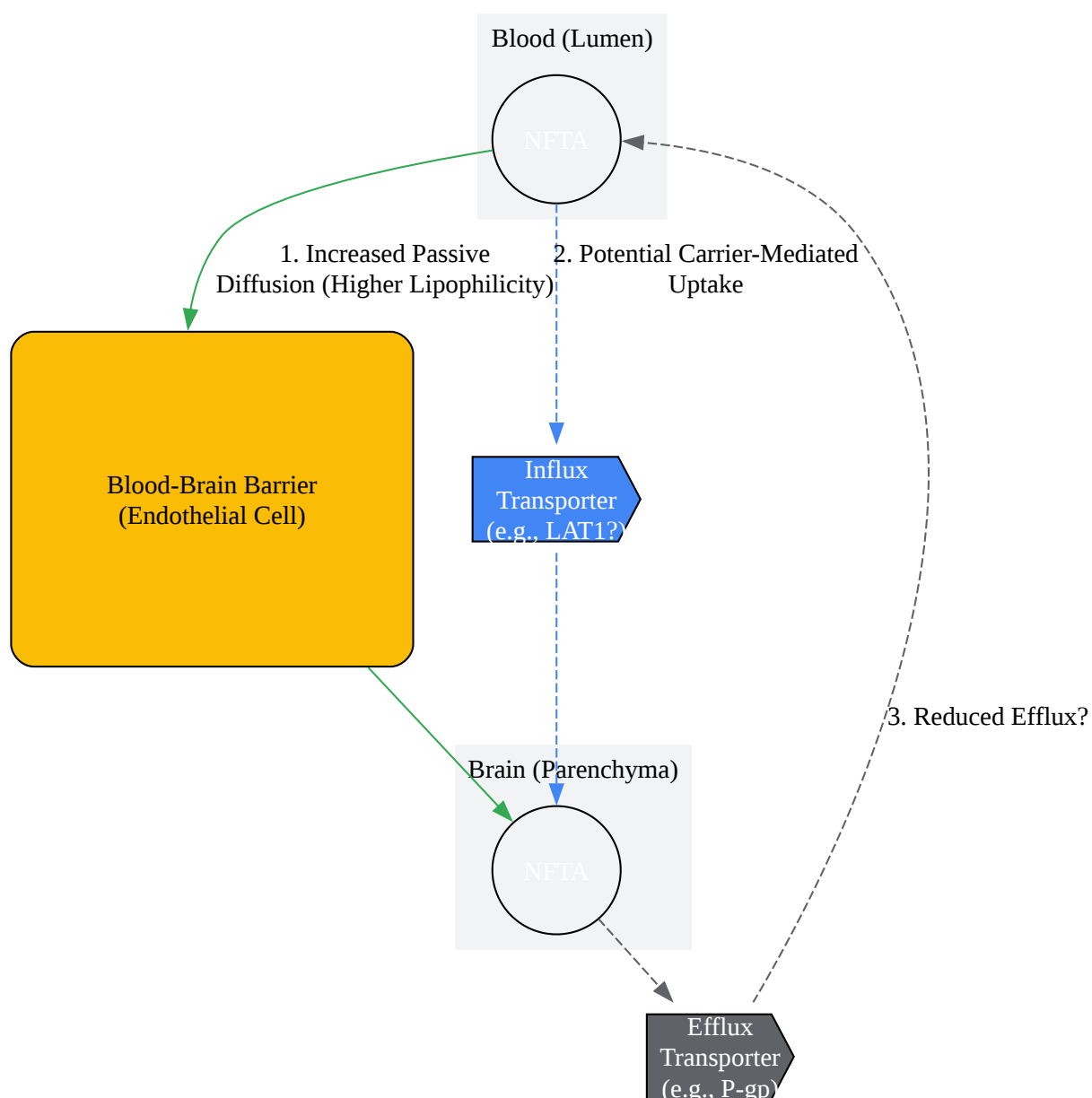
times are typically short (e.g., 30, 60, 120 seconds) to measure the initial rate of unidirectional uptake.[\[10\]](#)

- Termination and Sample Collection: At the end of the perfusion period, decapitate the animal. Quickly dissect the brain, remove meninges, and weigh the relevant brain region (e.g., ipsilateral hemisphere).
- Sample Processing:
 - For Radiolabeled Compounds: Homogenize the brain tissue. Take aliquots of the homogenate and the perfusion fluid for scintillation counting.
 - For LC-MS/MS Analysis: Homogenize the brain tissue in an appropriate buffer and perform protein precipitation (e.g., with acetonitrile). Analyze the supernatant by a validated LC-MS/MS method.[\[11\]](#)
- Calculations:
 - Brain Volume of Distribution (V_d): Calculate V_d (in mL/g) as the ratio of the amount of test compound in the brain (per gram of tissue) to its concentration in the perfusate. Correct for the vascular space using the marker compound.
 - Brain Uptake Clearance (K_{in}): K_{in} (in mL/s/g) is calculated by dividing the V_d by the perfusion time (in seconds). Plotting V_d against perfusion time will yield a slope equal to K_{in} .

Visualizations



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